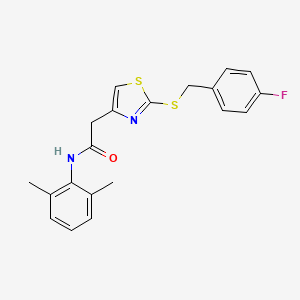

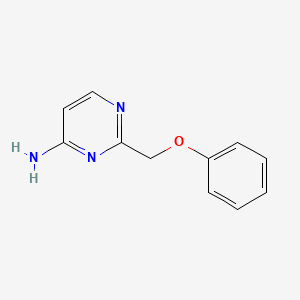

![molecular formula C14H19N5O2 B2466085 6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775387-83-1](/img/structure/B2466085.png)

6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazole compounds, which include a five-membered aromatic azole chain containing two carbon and three nitrogen atoms, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazole compounds can be synthesized using a variety of methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The structure of triazole compounds is quite versatile, allowing them to manifest substituents around a core scaffold in defined three-dimensional representations . This makes them capable of making specific interactions with different target receptors .Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, in the case of certain products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .科学的研究の応用

Synthesis and Biological Activity Prediction

A study focused on the synthesis of related compounds, 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, using computer prediction for their biological activity. These compounds were found to have potential antineurotic activity, useful for treating male reproductive and erectile dysfunction, and were classified as slightly toxic or non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Spiro Derivative and Multicomponent Reaction

A related compound, a spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, was synthesized through a three-component reaction. This study explored the structural aspects of such compounds through X-ray analysis and NMR techniques (Gladkov et al., 2018).

Structural Studies and Variations

Another study synthesized a 2-benzyl derivative of a related compound, v-triazolo[4,5-d]pyrimidine, and explored its structural variations and properties (Albert & Thacker, 1972).

Antagonists for P2X7 Receptors

A research focused on synthesizing 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, closely related to the queried compound, demonstrated their effectiveness as potent P2X7 receptor antagonists. This was part of a drug discovery effort for a clinical candidate (Letavic et al., 2017).

One-Pot Synthesis of Derivatives

A study developed a one-pot synthesis process for N-Alkyl-4-oxo-3-phenylhexahydro-4H-spiro derivatives, closely related to the chemical . The process achieved good yields and high selectivity (Reddy, Majumder, & Rao, 2014).

Cardiovascular Applications

Research into 1,2,4-triazolo[1,5-a]pyrimidines, similar in structure to the queried compound, identified potential applications in coronary vasodilating and antihypertensive activities. One of the derivatives was found to be a promising cardiovascular agent (Sato et al., 1980).

作用機序

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions .

Pharmacokinetics

It’s worth noting that some triazole-based drugs have been reported to have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility and restricting their use in many drug release systems .

Result of Action

Given the broad range of biological activities associated with triazole compounds, it can be inferred that the effects could be diverse, depending on the specific targets and the nature of the interactions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .

将来の方向性

特性

IUPAC Name |

6-methyl-N-(4-methylcyclohexyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-8-3-5-10(6-4-8)16-13(20)11-12-14(21)15-9(2)7-19(12)18-17-11/h7-8,10H,3-6H2,1-2H3,(H,15,21)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOZFOBOVLUYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

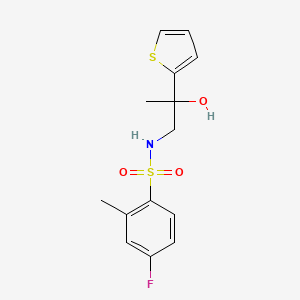

![2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2466003.png)

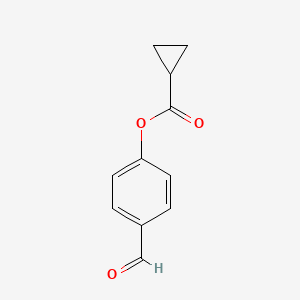

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2466010.png)

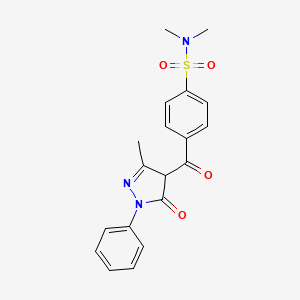

![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2466011.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate](/img/structure/B2466012.png)

![1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2466013.png)

![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)

![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)